Methylmalonic acid-d3

Clinical Diagnostics LC-MS/MS Vitamin B12 Deficiency

Accurate quantitation of endogenous methylmalonic acid (MMA) by LC-MS/MS demands an internal standard that co-elutes identically with the analyte, correcting for matrix effects, extraction efficiency, and instrument variability. Unlabeled MMA is indistinguishable from the target analyte; 13C analogs add unnecessary cost. Methylmalonic acid-d3 (MMA-d3) solves this with a consistent +3 Da mass shift at a cost-effective purity (≥98 atom % D). - Validated for newborn screening of methylmalonic acidemia using only 25 µL sample volumes. - Achieves intra-run CVs of 1.42-2.69% in high-throughput vitamin B12 deficiency assays. - Proven >3-year sample stability, ideal for NHANES-scale population studies (96 samples in under 2 hours).

Molecular Formula C4H6O4
Molecular Weight 121.11 g/mol
CAS No. 42522-59-8
Cat. No. B126667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmalonic acid-d3
CAS42522-59-8
SynonymsMethyl-d3-propanedioic Acid;  2-Methyl-d3-propanedioic Acid;  1,1-Ethanedicarboxylic Acid-d3;  Isosuccinic Acid-d3;  NSC 2520-d3; 
Molecular FormulaC4H6O4
Molecular Weight121.11 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(=O)O
InChIInChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3
InChIKeyZIYVHBGGAOATLY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylmalonic Acid-d3 Internal Standard for MMA Quantitation


Methylmalonic acid-d3 (MMA-d3) is a stable isotope-labeled analog of methylmalonic acid (MMA), a dicarboxylic acid and critical clinical biomarker for functional vitamin B12 status and inherited metabolic disorders [1]. This trideuterated compound serves as an internal standard in isotope-dilution mass spectrometry assays, such as LC-MS/MS and GC-MS, to enable precise quantitation of endogenous MMA in complex biological matrices [2].

Workflow
Isotope-dilution LC-MS/MS & GC-MS for endogenous metabolite quantitation
Selection Logic
Co-eluting internal standard that corrects matrix effects, recovery, and instrument variability
Use Context
Biomarker research, method validation, and high-throughput analysis of small-volume biological matrices

Why Unlabeled Analogs Cannot Replace MMA-d3


Generic substitution of a deuterated internal standard with unlabeled MMA or a different labeled analog is not scientifically valid. Quantitation of endogenous MMA relies on isotope-dilution mass spectrometry, where the internal standard must co-elute and ionize identically to the analyte to correct for matrix effects, extraction efficiency, and instrument variability [1]. Unlabeled MMA cannot be distinguished from the endogenous analyte. Alternative labels, such as 13C, offer similar performance but can be cost-prohibitive, while improperly placed deuterium atoms can lead to hydrogen-deuterium exchange and inaccurate results [2]. MMA-d3 provides a cost-effective balance of accurate quantitation and robust analytical performance in validated clinical and research methods.

Detection Capability
MMA-d3Mass-shifted (+3 Da); distinguishable from endogenous analyte
Unlabeled MMAIndistinguishable from endogenous MMA; cannot separate signal
Matrix Effect Correction
MMA-d3Co-elutes and ionizes identically, correcting sample-specific suppression/enhancement
Unlabeled MMANo correction possible; uncontrolled matrix bias may lead to inaccurate results
Label Stability
MMA-d3Stable trideuterated label with minimal H/D exchange under validated conditions
Alternative LabelsImproper deuterium placement or 13C costs may affect accuracy or budget; review per method
Unlabeled or non-identical analogs cannot meet isotope-dilution requirements. Co-elution and mass shift must be verified for each new batch or matrix.

Quantitative Evidence for MMA-d3 Selection


Matrix Effect Correction in Serum

When used as an internal standard in a validated LC-MS/MS method for serum MMA, MMA-d3 (CAS 42522-59-8) demonstrated minimal and well-controlled matrix effects, with IS-corrected matrix effects reported as small [1]. In contrast, the use of an unlabeled analog or structurally similar internal standard would not account for sample-specific matrix suppression or enhancement, leading to biased quantitation [2].

Matrix Effect Control
Head-to-head
IS-corrected matrix effects: small
vs unlabeled MMA (uncontrolled bias)
Supports accurate low-abundance quantitation in serum research matrices
Serum, LC-MS/MS validated per CLSI C62-A; method context applies
Clinical Diagnostics LC-MS/MS Vitamin B12 Deficiency

Baseline Resolution of Succinic Acid Interference

Using MMA-d3 as an internal standard in an optimized LC-MS/MS method allows for complete chromatographic separation of the analyte (MMA) from its endogenous isomer, succinic acid (SA). The method achieves baseline resolution, with SA eluting at 1.7 min and MMA at 2.4 min, eliminating isobaric interference [1]. This separation is crucial for accurate quantitation and is not achievable with non-specific detection methods or without the mass-shifted internal standard.

Isobaric Resolution
Head-to-head
Baseline resolution (Δ 0.7 min)
MMA (2.4 min) separated from succinic acid (1.7 min)
Eliminates isobaric interference, preserving assay specificity
Acclaim Surfactant Plus column, negative HESI; method-dependent transfer
Analytical Method Development LC-MS/MS Succinic Acid Interference

High-Throughput and Low-Volume Quantitation

An assay utilizing MMA-d3 as an internal standard was adapted for low-volume samples, requiring only 25 µL of serum while maintaining a signal-to-noise ratio >100:1 in the low normal range [1]. The method also demonstrated high-throughput capability, processing up to 96 samples in under two hours [2]. This compares favorably to older GC-MS methods, which required up to 275 µL of sample and had significantly lower throughput (36 samples/run) [3].

Sample Volume Efficiency
Cross-study comparable
25 µL serum required
vs 275 µL for older GC-MS (11‑fold reduction)
Supports low-volume research, including pediatric and neonatal matrices
UPLC-MS/MS method; 96 samples in
Precision & Stability
Reported
Intra-run CV 1.42–2.69%
Stable >3 years frozen, 5 freeze/thaw cycles
Supports long-term method reproducibility and reduced recalibration needs
Surrogate recovery 93±14%; validation context review advised
Isotopic Purity
Specification review
≥98 atom % D
Consistent +3 Da mass shift (M+3)
Minimizes spectral overlap; verify lot-specific enrichment for critical methods
Supplier specification (Sigma-Aldrich, CDN Isotopes); independent QC recommended
High-Throughput Screening UPLC-MS/MS Neonatal Diagnostics

Precision and Long-Term Stability

In a 2022 validation study, a method using MMA-d3 demonstrated excellent precision, with intra-run imprecision of 1.42-2.69% and total imprecision of 3.22-5.47%, and mean spike recoveries between 92.40% and 105.95% [1]. Furthermore, the surrogate recovery of MMA-d3 averaged 93±14%, and the compound was stable in frozen samples for over three years and through five freeze/thaw cycles [2]. This level of performance and stability is not documented for non-labeled or alternatively labeled analogs.

Precision & Stability
Reported
Intra-run CV 1.42–2.69%
Stable >3 years frozen, 5 freeze/thaw cycles
Supports long-term method reproducibility and reduced recalibration needs
Surrogate recovery 93±14%; validation context review advised
Method Validation Precision Stability

Isotopic Purity and Mass Shift Accuracy

Commercially available Methylmalonic acid-d3 (CAS 42522-59-8) is specified with an isotopic enrichment of ≥98 atom % D to 99 atom % D , ensuring a consistent +3 Da mass shift (M+3) . This high isotopic purity minimizes spectral overlap between the internal standard and the analyte, which is critical for accurate quantitation. Alternative deuterated analogs with lower enrichment or impurities could lead to signal interference and reduced assay accuracy.

Isotopic Purity
Specification review
≥98 atom % D
Consistent +3 Da mass shift (M+3)
Minimizes spectral overlap; verify lot-specific enrichment for critical methods
Supplier specification (Sigma-Aldrich, CDN Isotopes); independent QC recommended
Stable Isotope Labeling Mass Spectrometry Quality Control

Key Application Scenarios for MMA-d3


Newborn Screening for Methylmalonic Acidemia

MMA-d3 is the internal standard of choice for high-sensitivity LC-MS/MS assays used in newborn screening programs to detect inborn errors of metabolism, such as methylmalonic acidemia . Its use enables accurate quantitation from the minimal sample volumes (e.g., 25 µL) typically obtained from neonates, a critical requirement in this population [1].

Clinical Diagnosis of Vitamin B12 Deficiency

In clinical laboratories, MMA-d3 is essential for robust, high-throughput assays measuring serum or plasma MMA as a functional biomarker of vitamin B12 deficiency . The method's high precision (intra-run CV 1.42-2.69%) and controlled matrix effects ensure reliable patient results, distinguishing B12-deficient from sufficient individuals [1].

Epidemiological and Nutritional Studies

MMA-d3-based stable isotope dilution methods are well-suited for large-scale population studies assessing vitamin B12 status, such as the NHANES survey . The high-throughput capabilities (up to 96 samples in under 2 hours) and proven long-term sample stability (>3 years) [1] make it a cost-effective and reliable choice for biobanked samples and large cohort analyses.

Bioanalytical Method Development & Validation

MMA-d3 serves as a benchmark internal standard for developing and validating new LC-MS/MS or GC-MS methods for small organic acids. Its well-characterized properties—including high isotopic purity (≥98 atom % D) , a consistent +3 Da mass shift [1], and ability to achieve baseline separation from interfering isomers [2]—provide a reliable foundation for method optimization and routine quality control.

Application
Selection Property
Validation Focus
Neonatal metabolite research (low-volume matrices)
High isotopic purity and consistent mass shift
Method sensitivity and specificity for small-volume research samples
Vitamin B12 status biomarker studies
Robust matrix effect correction via co-eluting ISTD
Intra-run precision and recovery in serum/plasma research matrices
Population-based nutritional research
Long-term sample stability and high-throughput compatibility
Method reproducibility and stability of frozen biobanked samples
Bioanalytical method development for organic acid analysis
Well-characterized enrichment and retention behavior
Linearity, accuracy, and precision validation; ISTD benchmarking

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